Dihydroeponemycin

Descripción general

Descripción

La dihidroeponemicina es un análogo del producto natural eponemicina, conocido por sus propiedades antitumorales y antiangiogénicas. Este compuesto se dirige selectivamente al proteasoma 20S, un componente crítico en la degradación de proteínas ubiquitinadas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidroeponemicina se puede sintetizar a través de un proceso de varios pasos que involucra la preparación de compuestos intermedios como enonas sustituidas con hidroximetilo. La síntesis generalmente implica el uso de reactivos como hidróxido de sodio y varios disolventes orgánicos bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para la dihidroeponemicina no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica luego mediante técnicas como la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones: La dihidroeponemicina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen subunidades proteasómicas modificadas, que son cruciales para la actividad biológica del compuesto .

Aplicaciones Científicas De Investigación

Biological Applications

1. Proteasome Inhibition

Dihydroeponemycin selectively targets the 20S proteasome, a critical component of the ubiquitin-proteasome system involved in protein degradation. It covalently modifies specific catalytic subunits, particularly LMP2 and LMP7, leading to the inhibition of proteasomal activity. This inhibition results in the accumulation of ubiquitinated proteins and can induce apoptosis in cancer cells, making this compound a candidate for antitumor therapies .

2. Antitumor Effects

Research has demonstrated that this compound exerts significant antitumor effects through proteasome inhibition. In vitro studies show that it can induce morphological changes in cancer cells and promote cell death via apoptosis. The compound has been evaluated for its efficacy against various cancer cell lines, including glioma cells, where it displayed high cytotoxicity .

Table 1: Summary of Key Studies on this compound

Clinical Implications

This compound is currently undergoing preclinical development as a potential therapeutic agent targeting hematological malignancies and solid tumors. Its ability to selectively inhibit the immunoproteasome presents opportunities for treating autoimmune diseases as well . The ongoing research aims to elucidate its pharmacokinetics and safety profiles before progressing to clinical trials.

Mecanismo De Acción

La dihidroeponemicina ejerce sus efectos modificando covalentemente un subconjunto de subunidades proteasómicas catalíticas, dirigiéndose específicamente a las subunidades LMP2 y LMP7 inducibles por IFN-γ. Esta modificación inhibe las tres principales actividades peptidolíticas del proteasoma a diferentes velocidades, lo que lleva a un cambio morfológico celular en forma de huso y a la apoptosis .

Compuestos similares:

Eponemicina: El compuesto principal de la dihidroeponemicina, conocido por sus propiedades antiangiogénicas.

Singularidad: La dihidroeponemicina es única en su objetivo selectivo del proteasoma 20S y su capacidad para modificar covalentemente subunidades proteasómicas específicas, lo que la convierte en una herramienta valiosa para estudiar la función del proteasoma y desarrollar terapias contra el cáncer dirigidas .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique in its selective targeting of the 20S proteasome and its ability to covalently modify specific proteasomal subunits, making it a valuable tool for studying proteasome function and developing targeted cancer therapies .

Actividad Biológica

Dihydroeponemycin (DHE) is a derivative of eponemycin, a natural product known for its antitumor and antiangiogenic properties. DHE is primarily recognized for its role as a selective inhibitor of the proteasome, particularly targeting immunoproteasome subunits LMP2 and LMP7. This compound's biological activity has garnered significant interest in cancer research, particularly due to its potential therapeutic applications.

This compound exerts its biological effects by covalently modifying specific catalytic subunits of the proteasome. It preferentially binds to the interferon-gamma-inducible subunits LMP2 and LMP7, which are crucial for the degradation of regulatory proteins involved in cell cycle progression. The inhibition of these subunits disrupts the proteasome's function, leading to the accumulation of substrates that would normally be degraded, ultimately resulting in cellular apoptosis and morphological changes in cancer cells .

Selectivity and Inhibition Rates

DHE has been shown to inhibit the three major peptidolytic activities of the proteasome at different rates, indicating a nuanced mechanism of action. The compound's selectivity for immunoproteasome subunits makes it a valuable tool for studying proteasome biology and developing targeted cancer therapies .

Case Studies and Experimental Findings

- In Vitro Studies : In experiments using EL4 cells, a model system expressing high levels of both constitutive and immunoproteasome subunits, DHE demonstrated significant growth-inhibitory activity. The study revealed that cancer cells rich in LMP2 were more sensitive to DHE compared to those deficient in this subunit, suggesting a potential biomarker for treatment efficacy .

- Cytotoxicity in Glioma Cells : A study investigating the effects of DHE on glioma cell lines (HOG and T98G) reported GI50 values of 1.6 ng/mL and 1.7 ng/mL, respectively. This indicates potent cytotoxicity, with DHE effectively inducing apoptosis through proteasome inhibition .

- Proteasome Activity Assays : In assays measuring proteasome activity, DHE exhibited an IC50 value of 45 ng/mL when isolated from marine Streptomyces sp., indicating its strong inhibitory potential against the proteasome .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| EL4 Cell Growth Inhibition | Higher sensitivity in LMP2-rich cancer cells |

| Glioma Cell Cytotoxicity | GI50 = 1.6 ng/mL (HOG), 1.7 ng/mL (T98G) |

| Proteasome Inhibition | IC50 = 45 ng/mL from marine Streptomyces extract |

Propiedades

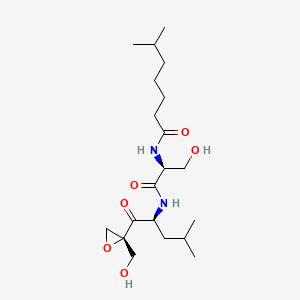

IUPAC Name |

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDBVFIQSSOIDB-TWOQFEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435518 | |

| Record name | Dihydroeponemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126463-64-7, 2499-33-4 | |

| Record name | Dihydroeponemycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dihydroeponemycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroeponemycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dihydroeponemycin?

A: this compound exerts its antitumor and antiangiogenic effects primarily by inhibiting the 20S proteasome. [, , ]. It achieves this by covalently modifying specific catalytic proteasomal subunits, exhibiting a preference for the IFN-gamma-inducible subunits LMP2 and LMP7. []. This binding event disrupts the proteasome's ability to degrade key regulatory proteins, ultimately leading to cell cycle arrest and apoptosis. [].

Q2: How does this compound's interaction with the proteasome differ from that of humans?

A: Research suggests that the E3 subunit of the Plasmodium falciparum proteasome, a target in malaria treatment, possesses structural differences compared to its human counterpart. []. In silico docking studies indicate that this compound demonstrates a stronger binding affinity for the Plasmodium falciparum E3 subunit (-3.8) compared to the human E2 subunit (-4.1), suggesting a potential for selective targeting. [].

Q3: What are the structural features of this compound?

A: this compound is a modified peptide containing an epoxyketone group. [, ]. While its exact molecular formula and weight might vary slightly depending on the specific derivative, research points to the importance of the epoxyketone moiety for its biological activity. [, ]. The stereochemistry of the epoxide ring has also been determined to be crucial for its activity. [].

Q4: Have any computational studies been conducted to understand the interaction of this compound with its target?

A: Yes, molecular docking studies employing AUTODOCK VINA PYRX software have been used to model the interaction between this compound and both the E3 and E2 subunits of the proteasome. []. These simulations provide insights into the binding affinity and potential interactions at the molecular level, aiding in understanding the compound's mechanism of action. Theoretical studies have also been conducted to elucidate the inhibition mechanism of this compound on the human 20S proteasome. [, ].

Q5: Is there evidence that this compound affects gene expression in treated cells?

A: Studies on glioma cells treated with this compound and a fraction containing related epoxyketone compounds from Streptomyces sp. BRA-346 showed an upregulation of genes linked to the ER-stress response. []. This finding, coupled with the observed accumulation of ubiquitinated proteins, suggests that this compound treatment indeed triggers proteasome inhibition. [].

Q6: What is the significance of the Streptomyces sp. BRA-346 in this compound research?

A: Streptomyces sp. BRA-346, a marine bacterium, has emerged as a promising source of this compound and its structural analogs. [, ]. Research indicates that this strain not only produces this compound but also a mixture of related epoxyketone peptides that exhibit potent antiglioma activity by inhibiting the proteasome. []. Further investigation into the biosynthetic gene cluster responsible for this compound production in this strain could pave the way for generating novel derivatives with enhanced activity and selectivity. [].

Q7: What is the potential of this compound in malaria treatment?

A: In silico studies have shown that this compound can inhibit the Ubiquitin Proteasome System (UPS) of Plasmodium falciparum, the parasite responsible for malaria. []. This inhibition is significant as the UPS is crucial for the parasite's survival. Further research is needed to explore its efficacy in vivo and determine its potential as an antimalarial drug.

Q8: Are there other natural sources of this compound?

A: While Streptomyces sp. BRA-346 is a significant source, research points to Streptomyces hygroscopicus as another organism capable of producing this compound and related compounds. [, ]. This suggests that exploring diverse microbial sources could yield novel analogs with improved pharmacological properties.

Q9: What are the limitations of current this compound research?

A: Despite its potential, this compound research faces challenges, particularly in scaling up production from Streptomyces sp. BRA-346. []. Low yields and inconsistencies in production under laboratory conditions have hampered large-scale isolation and further studies. []. Addressing these limitations is crucial for advancing this compound as a viable therapeutic option.

Q10: What are the future directions for this compound research?

A: Future research should focus on optimizing production strategies to obtain sufficient quantities of this compound and its analogs for extensive preclinical and clinical evaluation. []. Investigating structure-activity relationships through targeted modifications of the this compound scaffold could lead to the development of more potent and selective proteasome inhibitors. []. Furthermore, exploring its therapeutic potential beyond cancer and malaria, particularly in diseases linked to proteasome dysfunction, holds promise for expanding its clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.